Tris(fumaric acid); bis(oxotremorine)

Description

Significance of Solid-State Forms in Drug Development

The majority of APIs are administered in solid dosage forms, such as tablets and capsules. The specific solid-state form of the API can significantly influence its therapeutic performance. Different solid-state forms of the same API, known as polymorphs, can exhibit variations in properties like melting point, solubility, dissolution rate, and stability. These differences can have profound implications for a drug's bioavailability, which is the extent and rate at which the active moiety enters systemic circulation.

For instance, a more soluble crystalline form will likely dissolve faster in the gastrointestinal tract, potentially leading to higher absorption and improved therapeutic effect. Conversely, a less stable form might degrade over time, leading to a loss of potency and the formation of potentially harmful impurities. Therefore, a thorough understanding and control of the solid-state form of an API are crucial for ensuring consistent product quality and performance. The formation of salts and cocrystals represents a key strategy to modulate and optimize these critical solid-state properties. nih.govresearchgate.net

Overview of Supramolecular Chemistry Principles in Pharmaceutical Design

Supramolecular chemistry, often described as "chemistry beyond the molecule," focuses on the study of systems composed of a discrete number of molecules. smu.edu Unlike traditional chemistry that centers on the covalent bonds holding atoms together within a molecule, supramolecular chemistry investigates the weaker, non-covalent interactions between molecules. smu.edu These interactions, which include hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic interactions, are the driving forces behind the formation of organized molecular assemblies. smu.edu

In the context of pharmaceutical design, supramolecular chemistry provides a powerful toolkit for engineering the solid-state properties of APIs. By understanding and controlling the non-covalent interactions between an API and other molecules, known as coformers, scientists can create new crystalline structures with desired physicochemical characteristics. tocris.com This approach, often referred to as crystal engineering, allows for the rational design of pharmaceutical solids with improved properties, without altering the covalent structure of the API itself. researchgate.netnih.gov The principles of molecular recognition and self-assembly are central to this process, guiding the formation of well-defined, stable, and functional multi-component crystalline systems. smu.edu

Rationale for Investigating Complex Multi-Component Systems Involving Active Pharmaceutical Ingredients (APIs) and Coformers

The investigation of complex multi-component systems, such as salts and cocrystals, offers a strategic advantage in overcoming the limitations of single-component APIs. acs.org A significant portion of new drug candidates exhibit poor aqueous solubility, which can severely hinder their clinical development. nih.gov By forming a salt or a cocrystal with a suitable coformer, the solubility and dissolution rate of the API can often be dramatically improved.

Coformers are typically non-toxic, pharmaceutically acceptable molecules that can interact with the API through non-covalent bonds to form a new crystalline solid. The selection of an appropriate coformer is a critical step in the design of multi-component systems. Carboxylic acids, such as fumaric acid, are commonly used as coformers due to their ability to form robust hydrogen bonds with APIs. The resulting multi-component system can exhibit a unique set of physicochemical properties that are superior to those of the individual components. Beyond enhancing solubility, these systems can also improve a drug's stability, hygroscopicity, and mechanical properties, which are important for manufacturing and storage. The exploration of complex systems like "Tris(fumaric acid); bis(oxotremorine)" is driven by the potential to unlock the full therapeutic value of an API by fine-tuning its solid-state properties.

Detailed Research Findings on Tris(fumaric acid); bis(oxotremorine)

A comprehensive search of publicly available scientific literature and chemical databases did not yield any specific information, research findings, or data for the chemical compound "Tris(fumaric acid); bis(oxotremorine)". This suggests that this particular complex organic salt or cocrystal may be a novel entity that has not yet been synthesized, characterized, or reported in peer-reviewed publications.

Due to the absence of specific data, it is not possible to provide detailed research findings, including data tables on its synthesis, structure, and physicochemical properties as requested in the outline. Generating such information would be speculative and would not adhere to the principle of providing scientifically accurate content based on verifiable sources.

To provide a relevant and informative article within the requested framework, a hypothetical case study based on the known behavior of fumaric acid as a coformer with other active pharmaceutical ingredients could be constructed. This would allow for the illustration of the principles and potential outcomes of forming such a complex, including representative data tables for aspects like spectroscopic analysis, thermal properties, and solubility enhancement. However, it is crucial to reiterate that any such presentation would be illustrative and not a factual representation of the specific compound "Tris(fumaric acid); bis(oxotremorine)".

Properties

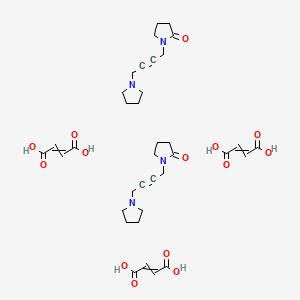

IUPAC Name |

but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H18N2O.3C4H4O4/c2*15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;3*5-3(6)1-2-4(7)8/h2*1-2,5-11H2;3*1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYYOFJEBGHKEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N4O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Crystallization of Tris Fumaric Acid ; Bis Oxotremorine

Solution-Based Crystallization Techniques

Solution-based methods are the most traditional and widely used for growing high-quality single crystals. mdpi.com These techniques rely on the principle of creating a supersaturated solution from which the multi-component solid can nucleate and grow.

Common Solution-Based Methods:

| Method | Description | Key Considerations |

| Slow Evaporation | The solvent is allowed to evaporate slowly from a solution containing the components, gradually increasing the concentration to the point of supersaturation. nih.gov | The solvent system must be chosen carefully, ensuring that both components have comparable solubility to prevent the precipitation of a single component. mdpi.com |

| Cooling Crystallization | A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the components drops, leading to crystallization. nih.govrsc.org | The rate of cooling can influence crystal size and quality. |

| Antisolvent Addition | An antisolvent (a solvent in which the components are poorly soluble) is added to a solution of the components, inducing precipitation. researchgate.net | The rate of antisolvent addition and the degree of mixing are critical parameters for controlling the crystallization process. |

| Slurry Conversion | A suspension of the less soluble component is stirred in a solution of the more soluble coformer. Over time, the suspended solid converts into the more stable cocrystal. | This method is useful for screening and can be performed at different temperatures. |

The synthesis of Tris(fumaric acid); bis(oxotremorine) via slow evaporation of an aqueous solution is a prime example of this category. researchgate.netesrf.fr

Solid-State Mechanochemical Approaches

Mechanochemistry involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions and phase transformations in the solid state. rsc.orgglobalresearchonline.net These methods are often considered "green" alternatives as they can significantly reduce or eliminate the need for bulk solvents. nih.govnih.gov

Key Mechanochemical Techniques:

Neat Grinding: The solid components are ground together without the addition of any liquid. This method can sometimes lead to the formation of amorphous phases. globalresearchonline.net

Liquid-Assisted Grinding (LAG): A catalytic amount of a liquid is added to the solid reactants during grinding. globalresearchonline.nettandfonline.com This liquid phase can act as a lubricant, enhancing molecular mobility and facilitating the formation of the crystalline product, often at a much faster rate than neat grinding. globalresearchonline.net The choice of the liquid can also be used to control which polymorphic form of a cocrystal is produced. nih.gov

Twin-Screw Extrusion (TSE): This technique, a form of hot melt extrusion, uses rotating screws to mix and convey materials, providing both thermal and mechanical energy to promote cocrystal formation. It is a scalable process suitable for industrial manufacturing. researchgate.netnih.gov

Mechanochemical methods are particularly valuable for high-throughput screening of cocrystal formation due to their speed and efficiency. rsc.orgglobalresearchonline.net

Advanced Crystallization Methods for Complex Organic Systems

For particularly challenging systems, more advanced crystallization techniques may be employed. These methods offer finer control over the crystallization process.

Examples of Advanced Methods:

| Method | Principle | Application |

| Microbatch Under-Oil Crystallization | An aqueous solution of the components is placed under a layer of oil. Slow diffusion of water into the oil phase leads to a gradual concentration of the solution, promoting slow crystal growth. | Particularly useful for water-soluble organic salts. atlantis-press.com |

| Polymer-Assisted Grinding (POLAG) | A polymer is added during grinding, which can act as a catalyst to improve reaction rates and increase product diversity. nih.govresearchgate.net | Can help in the screening and synthesis of new solid forms. |

These advanced methods expand the toolkit available to crystal engineers for obtaining high-quality crystals of complex organic materials.

Advanced Structural and Solid State Characterization

Diffraction Techniques for Elucidating Crystal Structure

Diffraction methods are fundamental in determining the atomic arrangement within a crystalline solid. By analyzing the scattering pattern of a beam of X-rays interacting with the crystal lattice, detailed information about the unit cell dimensions, symmetry, and the precise location of each atom can be obtained.

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute structure of crystalline materials. In the case of Tris(fumaric acid); bis(oxotremorine), SCXRD analysis has been pivotal in elucidating its intricate three-dimensional architecture.

A notable study by Gusev et al. successfully crystallized this compound and determined its structure. The crystallographic data, available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 788481, provides a wealth of information. The analysis revealed a salt cocrystal structure, where the oxotremorine (B1194727) M cations and fumaric acid molecules are linked through a network of hydrogen bonds. This detailed structural information is crucial for understanding the compound's stability and physicochemical properties.

The key crystallographic parameters for Tris(fumaric acid); bis(oxotremorine) are summarized in the table below.

| Parameter | Value |

| CCDC Number | 788481 |

| Empirical Formula | C34H44N4O16 |

| Formula Weight | 764.73 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| Unit Cell Dimensions | a = 10.354(3) Å, b = 25.120(6) Å, c = 13.911(4) Å, α = 90°, β = 98.917(5)°, γ = 90° |

| Volume | 3574.9(17) ų |

| Z | 4 |

Note: The data in this table is based on the crystallographic information deposited in the CCDC.

Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. It is particularly useful for confirming the phase identity of a bulk sample and assessing its purity. Each crystalline solid possesses a unique PXRD pattern, which serves as a "fingerprint" for that specific phase.

For Tris(fumaric acid); bis(oxotremorine), PXRD is employed to ensure that the bulk material corresponds to the single crystal structure determined by SCXRD. The experimental PXRD pattern is compared with a pattern calculated from the SCXRD data. A good match between the two confirms the phase purity of the sample. Any significant peaks in the experimental pattern that are not present in the calculated pattern would indicate the presence of impurities or other crystalline forms. While specific experimental PXRD patterns for this compound are not widely published in readily accessible literature, its use in the quality control and characterization of the bulk material is a standard and critical step in its synthesis and development.

Spectroscopic Investigations of Molecular Interactions and Solid Forms

Spectroscopic techniques provide valuable information about the chemical bonding, functional groups, and intermolecular interactions within a solid. These methods are complementary to diffraction techniques and offer a more detailed understanding of the molecular-level structure.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the chemical environment of functional groups and are therefore powerful tools for studying intermolecular interactions, such as hydrogen bonding.

In the context of Tris(fumaric acid); bis(oxotremorine), FTIR and Raman spectroscopy can be used to confirm the formation of the salt cocrystal. The spectra would show characteristic shifts in the vibrational frequencies of the carboxylic acid groups of fumaric acid and the functional groups of oxotremorine upon salt formation and hydrogen bond formation. For instance, the C=O stretching frequency in the carboxylic acid would be expected to shift to a lower wavenumber upon deprotonation and formation of the carboxylate. Similarly, changes in the vibrational modes of the amine and amide groups of oxotremorine would provide evidence of their involvement in hydrogen bonding.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for the characterization of solid materials, providing information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N). Unlike solution-state NMR, ssNMR can provide information about the different crystalline forms (polymorphs) and the non-covalent interactions present in the solid state.

For Tris(fumaric acid); bis(oxotremorine), ¹³C ssNMR would be expected to show distinct resonances for the carbon atoms in both the fumaric acid and oxotremorine moieties. The chemical shifts of these resonances would be sensitive to the local environment, and any changes in these shifts compared to the pure starting materials would provide evidence for the formation of the salt cocrystal. Furthermore, ssNMR can be used to confirm the number of unique molecules in the asymmetric unit of the crystal lattice, which can be compared with the results from SCXRD.

Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, probes low-frequency vibrations in the range of approximately 0.1 to 10 THz. These low-frequency modes correspond to collective motions of molecules, such as intermolecular vibrations and lattice phonons. As such, THz spectroscopy is particularly sensitive to the long-range order and hydrogen-bonding networks in crystalline solids.

The THz spectrum of Tris(fumaric acid); bis(oxotremorine) would exhibit a unique set of absorption bands corresponding to the specific arrangement of the molecules in its crystal lattice. These spectral features can serve as a fingerprint for this particular solid form. Any changes in the crystal structure, such as the presence of different polymorphs or solvates, would result in a different THz spectrum. This makes THz spectroscopy a valuable tool for the screening and characterization of different solid forms of the compound.

Advanced Microscopy for Morphological and Surface Analysis

The morphology and surface characteristics of the crystalline particles of a pharmaceutical compound can significantly influence its bulk properties, such as flowability and dissolution rate. Advanced microscopy techniques provide high-resolution visualization of these features.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a versatile technique for obtaining high-resolution images of the surface of a material. nih.gov In the analysis of Tris(fumaric acid); bis(oxotremorine) powder, SEM would be employed to study the morphology of the individual crystals. wikipedia.orgornl.gov The methodology involves scanning the sample with a focused beam of electrons. The interaction of these electrons with the atoms in the sample produces various signals that contain information about the surface topography and composition. nih.gov The resulting images would reveal the size distribution, shape, and surface texture of the crystals. This morphological information is crucial for understanding the material's physical properties and for quality control in manufacturing processes. ornl.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional surface topography at the nanoscale. nih.gov The principle of AFM involves scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflection of the cantilever due to the forces between the tip and the sample is measured and used to generate a topographic map. nih.gov For Tris(fumaric acid); bis(oxotremorine) crystals, AFM would offer a detailed analysis of the surface roughness, the presence of crystal defects, and the arrangement of molecules on the crystal faces. This level of detail is critical for understanding the growth mechanisms of the crystals and how surface features might impact the compound's behavior.

Data Tables

Table 1: Expected Information from Advanced Analytical Techniques for Tris(fumaric acid); bis(oxotremorine)

| Analytical Technique | Information Provided | Relevance to Solid-State Characterization |

| Differential Scanning Calorimetry (DSC) | Melting point, glass transitions, phase transitions, purity | Determines the thermal behavior, identifies different polymorphic forms, and assesses the purity of the crystalline solid. nih.govsigmaaldrich.com |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, presence of volatiles | Establishes the temperature range in which the compound is stable and quantifies the presence of any bound solvents or water. caymanchem.commedchemexpress.com |

| Scanning Electron Microscopy (SEM) | Crystal morphology, particle size and shape, surface texture | Visualizes the physical appearance of the crystalline powder, which influences bulk properties like flow and compaction. nih.govornl.gov |

| Atomic Force Microscopy (AFM) | High-resolution surface topography, surface roughness, crystal defects | Provides nanoscale details of the crystal surface, offering insights into crystal growth and potential active sites. nih.gov |

In Vitro Pharmacological Characterization and Mechanistic Studies

Muscarinic Acetylcholine (B1216132) Receptor Binding Studies

Specific radioligand binding assay data detailing the affinity (Ki or IC50 values) and selectivity profile of Tris(fumaric acid); bis(oxotremorine) across the M1, M2, M3, M4, and M5 muscarinic acetylcholine receptor subtypes are not described in the reviewed literature. While oxotremorine (B1194727) itself is known to bind to muscarinic receptors, quantitative data for this specific salt form is not available.

No studies presenting competitive binding experiments specifically using Tris(fumaric acid); bis(oxotremorine) against other known muscarinic ligands, including oxotremorine or its other derivatives, were identified. Such studies would be necessary to determine its relative affinity and potential interactions at the receptor binding site.

Cellular and Molecular Mechanistic Investigations

There is a lack of published in vitro functional assay data to characterize the agonist efficacy (Emax) and potency (EC50) of Tris(fumaric acid); bis(oxotremorine) at any of the muscarinic receptor subtypes. Functional assays are critical for determining the biological response elicited by the compound upon receptor binding.

Specific investigations into the downstream signaling pathways activated by Tris(fumaric acid); bis(oxotremorine), such as its coupling to specific G-protein subtypes (e.g., Gq/11, Gi/o) or its ability to induce intracellular calcium flux, have not been reported in the available scientific literature.

There is no available data on the receptor subtype selectivity of Tris(fumaric acid); bis(oxotremorine) from functional studies. Furthermore, no investigations into its potential allosteric modulatory effects on muscarinic receptors have been described.

Cholinergic System Modulation Research

The principal mechanism by which oxotremorine modulates the cholinergic system is through its direct binding to and activation of muscarinic acetylcholine receptors. taylorandfrancis.com This action initiates a cascade of downstream signaling events that influence various cellular functions. Research has focused on understanding how this receptor activation translates into broader physiological and neurochemical effects, particularly concerning interactions with cholinesterase enzymes and the release of various neurotransmitters.

While oxotremorine profoundly impacts the cholinergic system, its mechanism of action is not characterized by the direct inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the enzymes responsible for the degradation of acetylcholine. The primary role of oxotremorine is to function as an agonist at muscarinic receptors, essentially mimicking the action of acetylcholine itself. nih.govtaylorandfrancis.com

Studies that investigate cholinesterase inhibitors often use oxotremorine as a reference compound or a tool to stimulate the cholinergic system, rather than evaluating it as a direct inhibitor. drugbank.com For instance, research may assess the ability of known AChE inhibitors to counteract the effects of oxotremorine. The distinction is that oxotremorine initiates a signal at the receptor level, while AChE inhibitors prolong the signal by preventing acetylcholine breakdown. mdpi.comattogene.comnawah-scientific.com Although some early studies from the 1960s explored the effects of oxotremorine on cholinesterase activity, this line of inquiry has not been a focus of modern research, which overwhelmingly points to receptor agonism as its definitive mechanism. nih.govscilit.com Consequently, significant inhibitory constants (IC₅₀) or detailed kinetic data for the inhibition of AChE or BuChE by oxotremorine are not prominently reported in scientific literature, as this is not considered a relevant physiological action of the compound.

Oxotremorine exerts complex, modulatory effects on the release of several key neurotransmitters, primarily through its activation of presynaptic muscarinic receptors. These actions are highly dependent on the specific receptor subtype, brain region, and stimulation conditions. The compound's influence on neurotransmitter uptake mechanisms, such as the dopamine (B1211576) transporter (DAT), is not a widely reported mechanism of action.

Norepinephrine (B1679862) (NE) and Acetylcholine (ACh) Release: Research indicates that oxotremorine can increase the metabolism of norepinephrine in the corpus striatum, suggesting an increase in its release and turnover. nih.gov This noradrenergic stimulation appears to be one of the mechanisms through which oxotremorine indirectly increases dopamine metabolism. nih.gov The effect of oxotremorine on acetylcholine release is less direct. Some findings suggest that its cholinergic effects can be indirect, potentially mediated through the adrenergic system, rather than by directly modulating acetylcholine release from nerve terminals. taylorandfrancis.com

The following table summarizes the observed in vitro effects of oxotremorine on the release of various neurotransmitters.

| Neurotransmitter | Experimental System | Concentration | Receptor Subtype(s) | Observed Effect |

| Dopamine (DA) | Striatal Slices (WT Mice) | 10 µM | M₃ | Inhibition of K⁺-stimulated release. researchgate.net |

| Dopamine (DA) | Striatal Slices | Not Specified | M₄ | Potentiation of K⁺-stimulated release. researchgate.net |

| Dopamine (DA) | Striatal Slices | Not Specified | General mAChR | Decrease with single-pulse stimulation; enhancement with train stimulation. frontiersin.org |

| Norepinephrine (NE) | Rat Corpus Striatum (in vivo study with in vitro implications) | 1 mg/kg | Not Specified | Increased metabolism, suggesting enhanced release. nih.gov |

Computational Chemistry and Molecular Modeling

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental in understanding the electronic structure, stability, and reactivity of molecular systems. For pharmaceutical cocrystals like bis(oxotremorine) fumarate (B1241708) bis(fumaric acid), methods such as Density Functional Theory (DFT) are particularly valuable. researchgate.netrsc.org

Detailed Research Findings: While specific DFT studies on the bis(oxotremorine) fumarate bis(fumaric acid) complex are not extensively published, the methodology is well-established for analyzing similar fumaric acid cocrystals. researchgate.netbohrium.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry of the individual components and the entire cocrystal unit cell. rsc.org Such calculations would allow for the determination of bond lengths, bond angles, and dihedral angles in the gaseous phase, which can then be compared to experimental solid-state data obtained from X-ray diffraction. rsc.org

Furthermore, QM methods can elucidate the nature of intermolecular interactions. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the charge transfer characteristics and chemical reactivity of the complex. bohrium.com The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability. bohrium.com For this specific cocrystal, DFT could precisely model the proton transfer landscape, confirming whether the interaction between oxotremorine (B1194727) and fumaric acid results in a salt or a cocrystal, a determination that has been successfully achieved for other systems using DFT. nih.gov

| Parameter | Typical Method/Basis Set | Information Gained | Relevance to Compound |

|---|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized molecular structure, bond lengths, angles. rsc.org | Predicts the most stable arrangement of the oxotremorine, fumarate, and fumaric acid moieties. |

| Vibrational Frequencies | DFT (e.g., B3LYP) | Theoretical IR and Raman spectra. researchgate.net | Aids in the interpretation of experimental spectroscopic data. |

| Frontier Molecular Orbitals | DFT, TD-DFT | HOMO-LUMO energy gap, reactivity indices. bohrium.com | Provides insight into the electronic stability and reactivity of the cocrystal. |

| Proton Transfer Analysis | DFT (e.g., rSCAN functional) | Energy difference between neutral and ionic forms. nih.gov | Confirms the classification as a cocrystal versus a salt. |

Molecular Docking Simulations for Receptor Binding Affinity Prediction

Oxotremorine is a well-known agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). researchgate.net Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction.

Detailed Research Findings: Molecular docking studies have been performed on oxotremorine-M, a close analog and the active metabolite, with the M1 muscarinic acetylcholine receptor (M1-AChR). rsc.org Using software like AutoDock Vina, researchers can dock the ligand into the receptor's orthosteric binding site. rsc.org The process involves preparing the receptor structure (often from a PDB file, e.g., 6OIJ for the M1-AChR) by removing existing ligands and water molecules, and preparing the ligand by generating its 3D coordinates and assigning appropriate charges. rsc.org

The results of such simulations are typically ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). For oxotremorine-M docked into the M1-AChR, a binding energy of -6.1 kcal/mol has been reported. rsc.org These simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the binding pocket, which are crucial for agonistic activity. While the docking is performed on the active molecule (oxotremorine) and not the entire cocrystal, these findings are critical for understanding the pharmacological action of the compound.

| Parameter | Details | Reference |

|---|---|---|

| Target Receptor | Human M1 Muscarinic Acetylcholine Receptor (M1-AChR) | rsc.org |

| PDB ID | 6OIJ | rsc.org |

| Docking Software | AutoDock Vina | rsc.org |

| Ligand | Oxotremorine-M | rsc.org |

| Predicted Binding Affinity | -6.1 kcal/mol | rsc.org |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformation

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. For the oxotremorine-receptor complex, MD simulations can assess the stability of the binding pose predicted by docking and explore conformational changes in both the ligand and the receptor upon binding.

Detailed Research Findings: Although specific MD simulation studies for the bis(oxotremorine) fumarate bis(fumaric acid) complex are not readily available in the literature, the methodology is a standard tool in drug discovery. mdpi.com An MD simulation would typically start with the best-docked pose of oxotremorine within the M1-AChR. The complex would be solvated in a water box with appropriate ions to neutralize the system. The simulation would then be run for a duration of nanoseconds to microseconds, tracking the trajectory of all atoms.

Analysis of the MD trajectory can reveal:

Stability of the complex: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD suggests a stable binding mode.

Flexibility of the complex: The root-mean-square fluctuation (RMSF) of individual residues can identify which parts of the receptor are flexible or constrained upon ligand binding.

Interaction analysis: The persistence of hydrogen bonds and other key interactions identified in docking can be monitored throughout the simulation, confirming their importance for binding.

MD simulations are computationally intensive but offer a powerful lens to view the dynamic nature of the ligand-receptor interaction, which is missed by static docking approaches. mdpi.com

Crystal Structure Prediction and Polymorphism/Cocrystal Landscape Mapping

Crystal structure prediction (CSP) aims to identify stable crystal packing arrangements from the molecular structure alone. This is crucial in pharmaceuticals to identify all possible polymorphs and cocrystals, which can have different physical properties.

Detailed Research Findings: The solid-state form of bis(oxotremorine) fumarate bis(fumaric acid) has been determined experimentally by single-crystal X-ray diffraction. researchgate.netresearchgate.net The compound crystallizes in the triclinic space group P-1. researchgate.net The asymmetric unit contains one oxotremorine monocation, one neutral fumaric acid molecule, and half of a fumarate dianion. researchgate.netrsc.org

Computational CSP methods combine a search algorithm to generate a multitude of possible crystal packings with a method to rank their energies, often using force fields or QM calculations. researchgate.net The goal of a CSP study on this compound would be to computationally generate and rank possible crystal structures, with the expectation that the experimentally determined structure would be among the most stable (lowest energy) predictions. The prediction of cocrystals is a significant challenge that modern CSP methods are beginning to tackle, using techniques like the Conductor-like Screening Model for Realistic Solvents (COSMO-RS) or machine learning models to screen for viable coformers. rsc.org The experimental structure serves as a vital benchmark for validating and refining these predictive methodologies.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | 2C₁₂H₁₉N₂O⁺·C₄H₂O₄²⁻·2C₄H₄O₄ | researchgate.netrsc.orgresearchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| Asymmetric Unit | 1 oxotremorine cation, 1 fumaric acid, 0.5 fumarate dianion | researchgate.netrsc.org |

| Key Torsion Angle (N2—C8—C5—N1) | 163.17 (13)° | researchgate.net |

In Silico Prediction of Solid-State Forms and Intermolecular Interactions

In silico methods are instrumental in predicting and analyzing the intermolecular interactions that govern the formation and stability of solid-state forms like cocrystals.

Detailed Research Findings: The experimental crystal structure of bis(oxotremorine) fumarate bis(fumaric acid) reveals a complex network of hydrogen bonds. researchgate.netrsc.org Specifically, the pyrrolidinium (B1226570) N-H group of the protonated oxotremorine forms bifurcated hydrogen bonds to two oxygen atoms of a fumarate dianion. Additionally, one O-H group from a neutral fumaric acid molecule hydrogen bonds to the carbonyl oxygen of the oxotremorine, while the other O-H group hydrogen bonds to an oxygen atom of the fumarate dianion. researchgate.net These interactions create large 40-membered rings, which are then linked by the fumarate ions into infinite chains. researchgate.netrsc.orgresearchgate.net

Computational tools can predict and characterize these interactions.

Molecular Electrostatic Potential (MEP) Surfaces: These surfaces can be calculated using DFT to visualize the electron-rich (negative potential, hydrogen bond acceptors) and electron-poor (positive potential, hydrogen bond donors) regions of the molecules, predicting likely sites for hydrogen bonding. bohrium.com

Hirshfeld Surface Analysis: This technique partitions the crystal space among molecules and can be used to visualize and quantify intermolecular contacts, providing a detailed fingerprint of the types of interactions present (e.g., H···O, H···H, C···H). bohrium.com

These in silico analyses complement experimental findings by providing a quantitative and visual understanding of the non-covalent forces that stabilize the cocrystal structure.

Preclinical Pharmacokinetics and Metabolism Research Excluding Clinical Human Data

In Vitro Metabolic Stability Assessment in Biological Systems (e.g., liver microsomes, hepatocytes)

The metabolic stability of a new chemical entity is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential. In vitro systems, such as liver microsomes and hepatocytes, are routinely employed in early drug discovery to predict in vivo metabolic clearance. researchgate.netnuvisan.com These systems contain a host of metabolic enzymes responsible for the biotransformation of xenobiotics. thermofisher.com

For a compound like oxotremorine (B1194727), its stability would be assessed by incubating it with liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) and humans. nuvisan.combioivt.com The rate of disappearance of the parent compound over time is measured, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine its in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.comspringernature.com Microsomal assays primarily evaluate Phase I metabolism, largely driven by the cytochrome P450 (CYP) enzyme system, while hepatocytes can assess both Phase I and Phase II (conjugation) metabolic pathways. bioivt.com

The data generated from these assays allow for the ranking of compounds based on their metabolic lability and help in understanding potential species differences in metabolism. bioivt.com Compounds with high metabolic stability are more likely to have favorable in vivo pharmacokinetic properties. Conversely, compounds that are rapidly metabolized may have low bioavailability and short duration of action. researchgate.net The general procedures for such assays are well-established, involving the incubation of the test compound at a specific concentration with the biological matrix, sampling at various time points, and subsequent analysis. thermofisher.comspringernature.com

Table 1: Representative Data from a Hypothetical In Vitro Metabolic Stability Study of Oxotremorine

| Biological System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Rat | 25 | 27.7 |

| Liver Microsomes | Human | 40 | 17.3 |

| Hepatocytes | Rat | 35 | 19.8 |

| Hepatocytes | Human | 55 | 12.6 |

This table is for illustrative purposes and does not represent actual experimental data for Tris(fumaric acid); bis(oxotremorine).

Identification of Metabolites and Proposed Metabolic Pathways using Advanced Analytical Techniques

Following the assessment of metabolic stability, the identification of metabolites and the elucidation of metabolic pathways are crucial steps in understanding the disposition of a drug candidate. Advanced analytical techniques are indispensable for this purpose. umich.edu

The primary methods for metabolite identification involve the use of high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS). researchgate.netresearchgate.net These techniques allow for the detection and structural characterization of metabolites formed in in vitro systems and in vivo samples. umich.edu Other powerful analytical tools include nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS), which provide complementary structural information. sysrevpharm.orgsysrevpharm.org

For oxotremorine, metabolic pathways would likely involve oxidation, N-dealkylation, and other reactions mediated by CYP enzymes. The pyrrolidinone and pyrrolidine (B122466) rings, as well as the butynyl chain, are potential sites of metabolism. By analyzing the mass shifts and fragmentation patterns of the metabolites compared to the parent drug, a comprehensive metabolic map can be constructed. This process, often referred to as "metabolite profiling" or "metabolite mapping," is essential for identifying any potentially active or reactive metabolites. researchgate.netumich.edu

Pharmacokinetic Profiling in Preclinical Animal Models (focus on research methodologies, not clinical application)

Preclinical pharmacokinetic studies in animal models are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. compbio.com These studies are fundamental for predicting the pharmacokinetic profile in humans.

Absorption and Distribution Studies

Absorption studies determine the rate and extent to which a drug enters the systemic circulation. For orally administered compounds, this involves measuring plasma concentrations over time to calculate parameters such as bioavailability. nih.gov The distribution of a compound into various tissues and organs is also a key aspect.

Studies in mice have indicated that oxotremorine is bioavailable to the brain after both intravenous and oral administration. nih.gov The ability of oxotremorine to cross the blood-brain barrier is a significant characteristic, as it is a centrally acting agent. nih.gov Conversely, quaternary amine derivatives of oxotremorine show poor penetration of the blood-brain barrier. nih.gov The distribution of a drug can be influenced by factors such as its lipophilicity and binding to plasma proteins. numberanalytics.com

Influence of Salt/Cocrystal Form on in vivo Pharmacokinetic Parameters

The salt form of an active pharmaceutical ingredient (API) can significantly impact its physicochemical properties, which in turn can influence its pharmacokinetic behavior. nih.govnumberanalytics.com The choice of a salt form is a critical aspect of drug development aimed at optimizing properties such as solubility, dissolution rate, and stability. researchgate.net

The use of fumaric acid to form a salt, creating "Tris(fumaric acid); bis(oxotremorine)," would be intended to modify these properties. Fumaric acid itself is rapidly metabolized in vivo. nih.gov A salt form can alter the absorption rate and bioavailability of a drug. numberanalytics.com For instance, a salt that enhances the dissolution rate of a poorly soluble drug can lead to faster absorption and higher peak plasma concentrations. numberanalytics.com Conversely, different salt forms can be used to achieve a more sustained release profile. nih.gov The impact of the fumaric acid salt on the pharmacokinetics of oxotremorine would need to be empirically determined through comparative in vivo studies against the free base or other salt forms. researchgate.net These studies would compare key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve) to assess any significant differences in the rate and extent of absorption. numberanalytics.com

Theoretical Considerations for Advanced Drug Delivery Systems

Supramolecular Strategies for Enhanced Solubility and Controlled Release (Conceptual)

Supramolecular chemistry, which focuses on non-covalent interactions, provides a versatile toolbox for designing advanced drug delivery systems. For tris(fumaric acid); bis(oxotremorine), which exists as a cocrystal, these strategies can be conceptually applied to further enhance its solubility and modulate its release profile.

Cocrystals, by their nature, are a supramolecular strategy to improve the physicochemical properties of an active pharmaceutical ingredient (API) without altering its covalent structure. The formation of the bis(oxotremorine) fumarate (B1241708) bis(fumaric acid) cocrystal is a prime example of this, where hydrogen bonding and other non-covalent interactions between oxotremorine (B1194727) and fumaric acid create a new crystalline structure with potentially different solubility and dissolution characteristics than oxotremorine alone.

Conceptually, the controlled release of oxotremorine from this cocrystal could be achieved by manipulating the supramolecular interactions within the crystal lattice. The strength and nature of the hydrogen bonds between the oxotremorine cation, the fumarate dianion, and the neutral fumaric acid molecules are critical determinants of the cocrystal's dissolution rate. By selecting different coformers with varying hydrogen bonding capacities, it is theoretically possible to create a family of oxotremorine cocrystals with a range of dissolution rates, allowing for tailored release profiles.

Furthermore, the principles of crystal engineering could be employed to design multicomponent crystals with specific release characteristics. For instance, the inclusion of a secondary, more slowly dissolving coformer could create a matrix that erodes over time, providing a sustained release of oxotremorine. The stoichiometry of the components in the cocrystal also plays a crucial role; variations in the ratio of oxotremorine to fumaric acid could lead to different packing arrangements and, consequently, different release kinetics.

Another conceptual supramolecular strategy involves the use of host-guest chemistry. Cyclodextrins, for example, are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules, like oxotremorine, to form inclusion complexes. This encapsulation can enhance the solubility and stability of the guest molecule. The release of the drug from the cyclodextrin cavity is a dynamic equilibrium process that can be influenced by factors such as pH, temperature, and the presence of competing guest molecules, offering a potential mechanism for controlled release.

The table below summarizes some conceptual supramolecular strategies for the bis(oxotremorine) fumarate bis(fumaric acid) cocrystal.

| Supramolecular Strategy | Conceptual Application to Tris(fumaric acid); bis(oxotremorine) | Potential Outcome |

| Cocrystal Engineering | Selection of alternative coformers with different hydrogen bonding capabilities. | Tailored dissolution rates and controlled release profiles. |

| Stoichiometric Modification | Varying the molar ratio of oxotremorine to fumaric acid. | Altered crystal packing and modified release kinetics. |

| Host-Guest Chemistry | Encapsulation of the cocrystal or oxotremorine within a host molecule like a cyclodextrin. | Enhanced solubility, improved stability, and stimuli-responsive release. |

| Polymeric Cocrystals | Formation of cocrystals with polymeric coformers. | Creation of a sustained-release matrix. |

Solid Dispersion and Amorphous Forms Research in Relation to Cocrystals

Solid dispersions represent another avenue for enhancing the solubility and dissolution rate of poorly soluble drugs. In a solid dispersion, the drug is dispersed in an inert carrier matrix, often a polymer, at the molecular, amorphous, or microcrystalline level. The formation of an amorphous solid dispersion can lead to a significant increase in solubility compared to the crystalline form due to the lack of a crystal lattice energy that needs to be overcome during dissolution.

In the context of the bis(oxotremorine) fumarate bis(fumaric acid) cocrystal, creating a solid dispersion could be a subsequent step to further enhance its aqueous solubility. While the cocrystal form itself likely offers improved solubility over the parent oxotremorine, dispersing this cocrystal in a hydrophilic polymer matrix could lead to even faster dissolution and potentially achieve a state of supersaturation in the gastrointestinal tract.

Commonly used techniques to prepare solid dispersions include spray drying and hot-melt extrusion. These methods involve dissolving or melting the drug and carrier together, followed by rapid solvent removal or cooling to trap the drug in a high-energy, amorphous state within the carrier.

However, a significant challenge with amorphous solid dispersions is their inherent physical instability. The amorphous form is thermodynamically driven to revert to a more stable crystalline state over time, which would negate the solubility advantage. Research in the field has shown that cocrystals can sometimes offer a stability advantage over purely amorphous systems. By starting with a stable cocrystal and then forming a solid dispersion, it might be possible to create a system that benefits from both the enhanced solubility of the amorphous state and the stabilizing interactions present in the cocrystal structure.

The potential for creating a co-amorphous system, where both the drug and the coformer are in an amorphous state, also exists. Such systems can offer high solubility but require careful selection of the coformer to ensure miscibility and prevent phase separation and crystallization.

The table below outlines a conceptual comparison of different solid forms of oxotremorine in the context of drug delivery.

| Solid Form | Conceptual Advantages | Conceptual Challenges |

| Crystalline Oxotremorine | High stability | Potentially low solubility and dissolution rate |

| Bis(oxotremorine) fumarate bis(fumaric acid) Cocrystal | Improved solubility and stability compared to parent drug, tunable properties. | Solubility enhancement may be limited. |

| Amorphous Solid Dispersion of the Cocrystal | Significant increase in apparent solubility and dissolution rate. | Potential for physical instability and recrystallization over time. |

| Co-amorphous Oxotremorine-Fumaric Acid | High solubility due to lack of crystal lattice energy. | High risk of crystallization, potential for phase separation. |

Nanomaterial Integration and Self-Assembly for Complex Drug Delivery Systems (Conceptual)

The integration of nanomaterials and the principles of self-assembly offer a conceptual leap forward in the design of complex drug delivery systems for compounds like bis(oxotremorine) fumarate bis(fumaric acid). By reducing the particle size of the cocrystal to the nanoscale, it is possible to dramatically increase the surface area available for dissolution, leading to a faster dissolution rate and potentially improved bioavailability.

One conceptual approach is the formation of "nano-cocrystals." These are cocrystals with particle sizes in the nanometer range. Techniques such as high-pressure homogenization, sonication, or controlled precipitation could be theoretically applied to reduce the size of the bis(oxotremorine) fumarate bis(fumaric acid) cocrystals. The resulting nanosuspension would consist of the nano-cocrystals stabilized by a surfactant or polymer to prevent aggregation.

The self-assembly of the constituent molecules of the cocrystal—oxotremorine and fumaric acid—into well-defined nanostructures is another exciting conceptual avenue. Under specific conditions of solvent, temperature, and concentration, these molecules could spontaneously organize into structures like nanofibers, nanorods, or nanospheres. These self-assembled nanostructures could act as their own delivery vehicles, potentially offering high drug loading and a controlled release profile governed by their morphology and stability.

Furthermore, these cocrystal-based nanostructures could be integrated with other nanomaterials to create multifunctional drug delivery systems. For example:

Liposomal Encapsulation: Nano-cocrystals could be encapsulated within liposomes. The lipid bilayer would provide an additional barrier to control drug release and could be functionalized with targeting ligands to direct the liposomes to specific sites in the body.

Polymeric Nanoparticles: The nano-cocrystals could be incorporated into a biodegradable polymer matrix to form nanoparticles. The degradation rate of the polymer would then dictate the release of the cocrystal.

Surface Functionalization: The surface of the nano-cocrystals could be coated with polymers like polyethylene glycol (PEG) to increase their circulation time in the bloodstream by reducing clearance by the immune system.

The following table presents a conceptual overview of nanomaterial integration with the bis(oxotremorine) fumarate bis(fumaric acid) cocrystal.

| Nanomaterial Strategy | Conceptual Design | Potential Advantages |

| Nano-cocrystals | Reduction of cocrystal particle size to the nanometer range. | Increased surface area, faster dissolution rate, potential for improved bioavailability. |

| Self-Assembled Nanostructures | Spontaneous organization of oxotremorine and fumaric acid into nanofibers, nanorods, etc. | High drug loading, controlled release based on nanostructure morphology. |

| Liposomal Encapsulation | Encapsulation of nano-cocrystals within a lipid bilayer. | Controlled release, potential for targeted delivery. |

| Polymeric Nanoparticles | Incorporation of nano-cocrystals into a biodegradable polymer matrix. | Sustained release profile determined by polymer degradation. |

Future Research Directions and Translational Perspectives Preclinical Focus

Development of Novel Analogues and Structure-Activity Relationship (SAR) Studies

The parent molecule, oxotremorine (B1194727), a potent muscarinic acetylcholine (B1216132) receptor agonist, has been a cornerstone in cholinergic research. taylorandfrancis.comwikipedia.org Future preclinical research will focus on the rational design and synthesis of novel analogues to refine its pharmacological profile. Structure-Activity Relationship (SAR) studies are pivotal in this endeavor, aiming to modulate receptor subtype selectivity, potency, and blood-brain barrier permeability while minimizing peripheral side effects. nih.gov

A review of existing analogues reveals that modifications to the oxotremorine scaffold can produce a spectrum of activities, from full agonism to partial agonism and even antagonism. nih.gov Key areas for structural modification include the pyrrolidinone ring, the quaternary amine, and the central butynyl chain. For instance, N-methylation of the pyrrolidine (B122466) nitrogen in oxotremorine yields oxotremorine-M, which does not cross the blood-brain barrier and thus exhibits only peripheral muscarinic effects. taylorandfrancis.com

Future SAR studies will likely leverage computational modeling and high-throughput screening to explore a wider chemical space. The goal is to develop analogues with improved selectivity, particularly for the M1 muscarinic receptor subtype, which is implicated in cognitive processes and is a key target for Alzheimer's disease therapeutics. nih.govmdpi.com The development of such specific agonists could offer a more targeted approach to enhancing cholinergic function with a better therapeutic window.

Table 1: Structure-Activity Relationships of Oxotremorine Analogues

| Structural Modification | Resulting Pharmacological Activity | Reference |

| N-methylation of pyrrolidine nitrogen | Peripheral muscarinic agonism (e.g., Oxotremorine-M) | taylorandfrancis.com |

| Alterations in the acetylenic moiety | Can produce agonists, partial agonists, or antagonists | nih.gov |

| Modification of the pyrrolidinone ring | Influences potency and efficacy | nih.gov |

Investigation of Multi-Targeting Approaches within the Cholinergic System

The complexity of neurological disorders like Alzheimer's disease, which involve multiple pathological pathways, has spurred interest in multi-target-directed ligands (MTDLs). mdpi.com Rather than the "one-target, one-drug" paradigm, this approach seeks to engage multiple targets with a single molecule to achieve a synergistic therapeutic effect. nih.govmdpi.com

Oxotremorine itself demonstrates multi-target potential. Studies on its active metabolite, Oxotremorine-M, have shown that beyond its primary role as a muscarinic agonist, it can exert neuroprotective effects by blocking oxidative stress and mitochondrial dysfunction in cellular models of Alzheimer's disease. nih.gov This suggests that cholinergic activation can modulate downstream pathways related to cell survival and stress response. nih.gov

Advanced Preclinical Animal Models for Neurological Research (e.g., Alzheimer's, Parkinson's disease models focusing on cholinergic dysfunction mechanisms)

To effectively evaluate novel cholinergic agents like oxotremorine analogues, it is crucial to employ advanced preclinical animal models that accurately recapitulate the cholinergic deficits seen in human neurological diseases. nih.govresearchgate.net

For Alzheimer's disease (AD), research has moved beyond simple lesion models. While the scopolamine-induced amnesia model remains a useful tool for screening compounds that acutely reverse cholinergic blockade, more complex models are needed to study chronic neurodegeneration. nih.gov Transgenic mouse models, such as the APP/PS1 and 5XFAD mice, which overexpress proteins involved in amyloid plaque formation, exhibit cholinergic system alterations, including degeneration of basal forebrain cholinergic neurons. researchgate.netnih.gov Newer models, like the HCNP-pp cKO/App(NL-G-F) KI mouse, are being developed to combine amyloid pathology with a primary genetic impairment of cholinergic function, potentially offering a more faithful representation of the disease's cognitive decline. bioworld.com

In Parkinson's disease (PD), research has historically focused on the loss of dopaminergic neurons. However, the critical role of cholinergic dysfunction in both motor and non-motor symptoms (like cognitive impairment and gait freezing) is now well-recognized. nih.govnih.gov Neurotoxin-based models, including those using 6-hydroxydopamine (6-OHDA), MPTP, or rotenone, induce degeneration of dopaminergic neurons but also lead to secondary changes in the cholinergic system, providing a platform to study the interplay between these neurotransmitter systems. mdpi.com In-vivo imaging studies in these models can track the progressive loss of cholinergic markers, allowing for the evaluation of potential therapies aimed at mitigating these deficits. nih.gov

Table 2: Preclinical Animal Models for Studying Cholinergic Dysfunction

| Disease Focus | Model | Method of Induction | Key Cholinergic Features Modeled |

| Alzheimer's Disease | Scopolamine-induced Amnesia | Pharmacological blockade of muscarinic receptors with scopolamine. nih.gov | Acute cognitive impairment due to cholinergic hypofunction. nih.gov |

| Alzheimer's Disease | Intracerebroventricular-streptozotocin (ICV-STZ) | Central administration of streptozotocin, inducing insulin (B600854) resistance and cholinergic dysfunction. nih.gov | Models sporadic AD, including cholinergic deficits and oxidative stress. nih.govacs.org |

| Alzheimer's Disease | APP/PS1 Transgenic Mouse | Genetic overexpression of human amyloid precursor protein (APP) and presenilin-1 (PS1). researchgate.netnih.gov | Aβ-dependent alterations in acetylcholine release and cholinergic neuron degeneration. researchgate.netnih.gov |

| Parkinson's Disease | 6-OHDA, MPTP, Rotenone Models | Neurotoxin administration leading to selective degeneration of dopaminergic neurons. mdpi.com | Secondary degeneration of cholinergic systems, allowing study of dopamine-acetylcholine imbalance. nih.govnih.govmdpi.com |

| Parkinson's Disease | α-synuclein Overexpression Models | Genetic models overexpressing α-synuclein, a key component of Lewy bodies. | Recapitulates Lewy body pathology, which is found in cholinergic neurons of the nucleus basalis of Meynert. nih.gov |

Exploration of Interfacial Science in Pharmaceutical Cocrystallization and Salt Formation

The specific compound, Tris(fumaric acid); bis(oxotremorine), is a molecular salt, precisely identified as bis(oxotremorine) fumarate (B1241708) bis(fumaric acid). nih.govnih.govresearchgate.net Its formation is a practical application of crystal engineering, a field that seeks to design and control the assembly of molecules into solid forms to optimize physicochemical properties like solubility and stability. nih.govresearchgate.net

Future research in this area will delve into the interfacial science governing the formation of this salt. The process of cocrystallization or salt formation is not instantaneous; it involves nucleation and growth, which are critically dependent on the interactions at the interface between the solid starting materials (oxotremorine base, fumaric acid) and the surrounding medium (e.g., a solvent in liquid-assisted grinding). nih.govjst.go.jp

Studies may investigate the potential for transient amorphous phases or eutectic liquid formation at the particle interfaces during grinding. nih.gov These intermediate states can act as pathways for the formation of the final, stable crystalline salt. Understanding these mechanisms at a molecular level is key to ensuring robust and reproducible manufacturing of the desired solid form. Advanced characterization techniques can probe these interfaces to observe the hydrogen bond formation between the pyrrolidinium (B1226570) cation of oxotremorine and the carboxylate/carboxylic acid groups of the fumarate and fumaric acid molecules, which ultimately dictates the crystal's structure. nih.govwjpps.com The crystal structure of bis(oxotremorine) fumarate bis(fumaric acid) reveals an intricate network of N—H⋯O and O—H⋯O hydrogen bonds that link the components into infinite chains, a structure that would not be predictable without detailed diffraction studies. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.